5-(4-Bromophenyl)thiazol-2-amine
CAS No.: 73040-60-5
Cat. No.: VC1972228
Molecular Formula: C9H7BrN2S
Molecular Weight: 255.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73040-60-5 |
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Molecular Formula | C9H7BrN2S |
Molecular Weight | 255.14 g/mol |
IUPAC Name | 5-(4-bromophenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Standard InChI Key | FZXHXJYHJOHEIV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CN=C(S2)N)Br |
Canonical SMILES | C1=CC(=CC=C1C2=CN=C(S2)N)Br |
Introduction
Chemical Structure and Properties
5-(4-Bromophenyl)thiazol-2-amine (CAS: 73040-60-5) is a heterocyclic compound belonging to the thiazole family. It features a five-membered thiazole ring containing both sulfur and nitrogen atoms, with a 4-bromophenyl group at the 5-position and an amino group at the 2-position . The compound has the molecular formula C₉H₇BrN₂S and a molecular weight of 255.14 g/mol .
Physical and Chemical Properties
The compound exists as a light yellow to brown powder or crystalline solid at room temperature . Its key physicochemical properties are summarized in Table 1:
Structural Features
The structure of 5-(4-Bromophenyl)thiazol-2-amine is characterized by:
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A thiazole ring (five-membered heterocycle with sulfur and nitrogen)
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A 4-bromophenyl group at the 5-position of the thiazole ring
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A primary amino group at the 2-position of the thiazole ring
This structural arrangement contributes to its stability and reactivity, particularly in forming Schiff bases and other derivatives with enhanced biological activities .
Synthesis Methods
Several methods for synthesizing 5-(4-Bromophenyl)thiazol-2-amine and its derivatives have been reported in the literature. These methods typically involve the condensation of α-brominated ketones with thiourea or related compounds.
Conventional Synthesis
The conventional synthesis method typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine . This reaction pathway is similar to that used for related compounds, where the intermediate α-brominated ketone is condensed with thiourea to form the thiazole ring .
Microwave-Assisted Synthesis
More efficient, environmentally friendly microwave-assisted procedures have been developed for the synthesis of 5-(4-Bromophenyl)thiazol-2-amine and its derivatives . This method offers advantages including:
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Reduced reaction time
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Higher yields
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More environmentally friendly conditions
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Reduced byproduct formation
Derivative Formation
The primary amino group at the 2-position of 5-(4-Bromophenyl)thiazol-2-amine makes it an excellent starting material for the synthesis of various derivatives through:
Biological Activities
Research has demonstrated that 5-(4-Bromophenyl)thiazol-2-amine and its derivatives possess diverse biological activities, making them promising candidates for drug development.
Antimicrobial Activity
5-(4-Bromophenyl)thiazol-2-amine and particularly its Schiff base complexes have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . A notable example is its Ni(II) complex, which showed exceptional potency:
Bacterial Strain | MIC Range (μg/mL) |
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Staphylococcus aureus ATCC 25923 | 1.95-7.81 |
Methicillin-resistant Staphylococcus aureus ATCC 43300 | 1.95-7.81 |
Enterococcus faecalis ATCC 29212 | 1.95-7.81 |
Pseudomonas aeruginosa ATCC 27853 | 1.95-7.81 |
Escherichia coli ATCC 25922 | 1.95-7.81 |
Klebsiella pneumoniae ATCC 700603 | 1.95-7.81 |
The Ni(II) complex outperformed the widely used antibiotic streptomycin in several cases, demonstrating the compound's potential as an antimicrobial agent .
Anticancer Activity
Related bromophenyl-thiazol-2-amine derivatives have shown promising anticancer properties. The structurally similar 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . Compound p2 from this series was found to be particularly effective when compared to the standard drug 5-fluorouracil .
Structure-Activity Relationships
The biological activity of 5-(4-Bromophenyl)thiazol-2-amine and its derivatives is strongly influenced by structural modifications:
Effect of Substituents
Studies on related compounds indicate that:
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The bromine at the para position of the phenyl ring enhances antimicrobial activity
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Modifications at the 2-amino position through Schiff base formation or amide coupling can significantly alter biological activity profiles
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Metal complexation, particularly with Ni(II) and Zn(II), can enhance antimicrobial properties
Comparative Activity
Table 2 compares the biological activities of 5-(4-Bromophenyl)thiazol-2-amine and structurally similar compounds:
Applications in Medicinal Chemistry
The versatile structure and biological activities of 5-(4-Bromophenyl)thiazol-2-amine make it valuable in several areas of medicinal chemistry research:
Drug Design and Development
The compound serves as an important scaffold for the development of:
Ligand Design for Metal Complexes
The compound forms stable complexes with transition metals, with the resulting complexes often showing enhanced biological activities compared to the free ligand . The Ni(II) complex in particular showed superior binding affinity against E. coli NAD synthetase with a docking score of -7.61 kcal/mol .
Structure-Based Drug Design
Molecular docking studies with 5-(4-Bromophenyl)thiazol-2-amine derivatives have provided valuable insights for structure-based drug design:
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Interaction with specific amino acid residues in target proteins
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Understanding binding modes and affinities
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Rational design of more potent and selective inhibitors
Physical Characteristics and Analytical Profile
Spectroscopic Data
5-(4-Bromophenyl)thiazol-2-amine can be characterized using various spectroscopic techniques:
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NMR spectroscopy confirms the structure with characteristic signals for the thiazole ring, phenyl protons, and amino group
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FTIR spectroscopy typically shows characteristic bands for:
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N-H stretching of the amino group
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C-Br stretching
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C=N and C-S linkages indicating the thiazole ring
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C-H and C=C stretching within the phenyl nucleus
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Chromatographic Analysis
HPLC analysis of commercial samples typically shows purity greater than 98.0% area , making it suitable for research applications.
Current Research and Future Directions
Research on 5-(4-Bromophenyl)thiazol-2-amine continues to evolve, with several promising directions:
Development of Novel Derivatives
Ongoing research focuses on designing new derivatives with enhanced biological activities and improved pharmacokinetic properties . Particular emphasis is placed on modifying the 2-amino position to create compounds with greater selectivity for specific targets.
Exploration of Reaction Mechanisms
Understanding the detailed reaction mechanisms and structure-activity relationships of 5-(4-Bromophenyl)thiazol-2-amine derivatives continues to be an active area of research, guiding the rational design of new therapeutics.
Combinatorial Chemistry Approaches
The amenability of 5-(4-Bromophenyl)thiazol-2-amine to various chemical modifications makes it an excellent candidate for combinatorial chemistry approaches to drug discovery, potentially leading to the identification of novel lead compounds for various therapeutic applications.
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